5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group at the 5-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 5-position.
5-methyl-1H-pyrazole-4-carboxylic acid: Lacks the isopropyl group at the 1-position.
Uniqueness
5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and isopropyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-6(3)7(4-9-10)8(11)12/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHZXGAQHOQSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007541-94-7 | |
Record name | 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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